molecular formula C17H24BNO3 B13697041 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13697041
M. Wt: 301.2 g/mol
InChI Key: VOTKBGPIMSIUSM-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid is reacted with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are optimized to ensure high yield and purity of the desired boronic ester .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding boronic acids, substituted boronic esters, and various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester stands out due to its unique structural features, which include the presence of a pyrrolidinyl group. This structural element enhances its reactivity and allows for the formation of more complex molecular architectures compared to simpler boronic esters .

Properties

Molecular Formula

C17H24BNO3

Molecular Weight

301.2 g/mol

IUPAC Name

1-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C17H24BNO3/c1-12-9-13(18-21-16(2,3)17(4,5)22-18)11-14(10-12)19-8-6-7-15(19)20/h9-11H,6-8H2,1-5H3

InChI Key

VOTKBGPIMSIUSM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCCC3=O)C

Origin of Product

United States

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